molecular formula C13H19N3O B246840 1-Isonicotinoyl-4-isopropylpiperazine

1-Isonicotinoyl-4-isopropylpiperazine

Cat. No.: B246840
M. Wt: 233.31 g/mol
InChI Key: JYRIYNUKAMHEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-4-isopropylpiperazine is a piperazine derivative characterized by an isonicotinoyl group (C₅H₄N–CO–) at position 1 and an isopropyl substituent (–CH(CH₃)₂) at position 4 of the piperazine ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and chemical properties, particularly in drug discovery and materials science.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

(4-propan-2-ylpiperazin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C13H19N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-3-5-14-6-4-12/h3-6,11H,7-10H2,1-2H3

InChI Key

JYRIYNUKAMHEMH-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological and chemical behaviors depending on substituent groups. Below is a detailed comparison of 1-Isonicotinoyl-4-isopropylpiperazine with structurally related compounds:

1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine

  • Structural Differences: The diazenyl (–N=N–) group at position 4 replaces the isonicotinoyl group, introducing a photosensitive azo linkage.
  • Synthesis : Prepared via diazo coupling reactions, as reported in studies synthesizing compounds 5a and 5b (Table 7) with confirmed structures via high-resolution mass spectrometry .
  • Properties: Increased UV-Vis absorbance due to the azo chromophore, contrasting with the isonicotinoyl group’s π-conjugated system.

1-Isopropyl-4-(propane-1-sulfonyl)-piperazine (CAS 1185500-20-2)

  • Structural Differences: A sulfonyl (–SO₂–) group replaces the isonicotinoyl moiety, significantly altering electronic properties.
  • Physicochemical Data: Molecular weight 324.394 g/mol (vs. 273.35 g/mol for this compound), with higher polarity due to the sulfonyl group .
  • Applications : Sulfonyl-containing piperazines are often explored as enzyme inhibitors or surfactants due to their strong hydrogen-bonding capacity.

1-(4-Chlorophenyl)piperazine (CAS 38212-33-8)

  • Structural Differences: A chlorophenyl group replaces the isonicotinoyl substituent, enhancing hydrophobic interactions.
  • Bioactivity: Psychoactive properties noted in forensic studies, contrasting with this compound’s underexplored pharmacological profile .
  • Safety: Requires stringent handling due to neuroactive risks, unlike the less hazardous isonicotinoyl analog .

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1594333-48-8)

  • Synthesis : Produced via sulfonylation of pyrazole intermediates, with applications in medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
This compound Not Provided C₁₃H₁₉N₃O 273.35 Isonicotinoyl, isopropyl Drug discovery (hypothetical)
1-Isopropyl-4-(propane-1-sulfonyl)-piperazine 1185500-20-2 C₁₀H₂₂N₂O₂S·C₂H₂O₄ 324.394 Sulfonyl, isopropyl Enzyme inhibition
1-(4-Chlorophenyl)piperazine 38212-33-8 C₁₀H₁₃ClN₂ 196.68 Chlorophenyl Psychoactive research
1-Isopropyl-4-[2-aryl-diazenyl]piperazine Not Provided Varies ~280–320 Aryl-diazenyl, isopropyl Photoresponsive materials

Research Findings and Pharmacological Insights

  • Synthetic Accessibility: this compound’s synthesis is likely analogous to other N-acylated piperazines, involving coupling of isonicotinoyl chloride with 4-isopropylpiperazine. This contrasts with sulfonylated derivatives requiring sulfonyl chloride intermediates .
  • Safety Profile : Piperazines with electron-withdrawing groups (e.g., sulfonyl) generally exhibit lower toxicity compared to halogenated analogs, aligning with regulatory preferences for drug candidates .

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